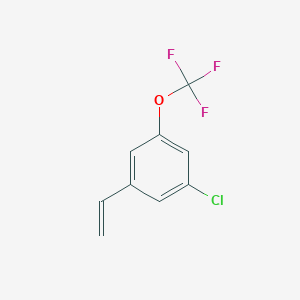

3-Chloro-5-(trifluoromethoxy)styrene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClF3O |

|---|---|

Molecular Weight |

222.59 g/mol |

IUPAC Name |

1-chloro-3-ethenyl-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H6ClF3O/c1-2-6-3-7(10)5-8(4-6)14-9(11,12)13/h2-5H,1H2 |

InChI Key |

JEUJJQLFIVTWNS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Cl)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Trifluoromethoxy Styrene

Strategic Approaches for Precursor Synthesis and Functionalization

The successful synthesis of the target styrene (B11656) is contingent upon the efficient preparation of a suitably functionalized 3-chloro-5-(trifluoromethoxy)phenyl intermediate. These precursors provide the necessary aromatic core onto which the vinyl group is appended in the final stages of the synthesis.

Formation of 3-Chloro-5-(trifluoromethoxy)phenyl Intermediates

The generation of key intermediates such as 3-chloro-5-(trifluoromethoxy)benzaldehyde (B1591186) or 1-bromo-3-chloro-5-(trifluoromethoxy)benzene (B2856511) is a crucial first step. These compounds serve as the direct precursors for the olefination reactions discussed in the subsequent sections.

A common strategy involves utilizing commercially available starting materials like 3-chloro-5-(trifluoromethoxy)aniline. sigmaaldrich.comuni.lubldpharm.com This aniline (B41778) can be converted into a diazonium salt via treatment with a nitrite (B80452) source (e.g., sodium nitrite in acidic media or isoamyl nitrite). The resulting diazonium group is an excellent leaving group and can be readily displaced by a variety of nucleophiles in Sandmeyer-type reactions. For instance, reaction with copper(I) bromide or copper(I) chloride can yield the corresponding aryl bromide or chloride. To obtain the precursor for a Heck reaction, 1-bromo-3-chloro-5-(trifluoromethoxy)benzene, the aniline would be treated accordingly. manchesterorganics.com

Alternatively, to generate the aldehyde precursor required for Wittig, Horner-Wadsworth-Emmons, or Grignard-based strategies, the diazonium salt can be subjected to hydrolysis to form 3-chloro-5-(trifluoromethoxy)phenol. Subsequent oxidation of the corresponding benzyl (B1604629) alcohol, which can be formed from the phenol, yields 3-chloro-5-(trifluoromethoxy)benzaldehyde. chemicalbook.comfishersci.se The oxidation of a substituted benzyl alcohol to its corresponding benzaldehyde (B42025) is a standard transformation, often employing reagents like potassium dichromate or Dess-Martin periodinane. prepchem.com

A summary of potential precursor syntheses starting from the aniline is presented below.

| Starting Material | Reagent(s) | Intermediate Product | Subsequent Use |

| 3-Chloro-5-(trifluoromethoxy)aniline | 1. NaNO₂, HBr 2. CuBr | 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene | Heck Reaction |

| 3-Chloro-5-(trifluoromethoxy)aniline | 1. NaNO₂, H₂SO₄ 2. H₂O, Δ | 3-Chloro-5-(trifluoromethoxy)phenol | Oxidation to Aldehyde |

| 3-Chloro-5-(trifluoromethoxy)benzyl alcohol | DMP or PCC | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | Wittig, HWE, Grignard |

Introduction of the Vinyl Moiety via Olefination Reactions

With the appropriate phenyl intermediate in hand, the final and defining step is the creation of the carbon-carbon double bond of the vinyl group. Several classic and reliable olefination reactions are employed for this purpose.

Wittig-type Reactions

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). wikipedia.org To synthesize 3-Chloro-5-(trifluoromethoxy)styrene, the precursor 3-chloro-5-(trifluoromethoxy)benzaldehyde is reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). libretexts.org

The reaction proceeds via the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate. stackexchange.com This rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. libretexts.orgmasterorganicchemistry.com The ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

| Component | Example Reagent/Condition | Purpose |

| Aldehyde | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | Carbonyl electrophile |

| Phosphonium (B103445) Salt | Methyltriphenylphosphonium bromide | Ylide precursor |

| Base | n-Butyllithium (n-BuLi) | Deprotonation to form ylide |

| Solvent | Tetrahydrofuran (THF) | Anhydrous reaction medium |

Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers significant advantages, including the easy removal of the water-soluble phosphate (B84403) byproduct and typically excellent stereoselectivity for the (E)-alkene. wikipedia.orgorganic-chemistry.org The reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and generally less basic than a Wittig ylide. wikipedia.org

In this context, 3-chloro-5-(trifluoromethoxy)benzaldehyde is treated with the anion of a simple methylphosphonate (B1257008), such as dimethyl methylphosphonate or diethyl methylphosphonate. The phosphonate is first deprotonated with a base like sodium hydride (NaH) or potassium carbonate in a suitable solvent (e.g., THF, DME) to generate the reactive carbanion. nrochemistry.comconicet.gov.ar This anion then adds to the aldehyde, leading to an oxaphosphetane intermediate that eliminates to form the styrene product. wikipedia.orgnrochemistry.com The HWE reaction is known for its high efficiency and reliability in forming C=C bonds. conicet.gov.ar

| Component | Example Reagent/Condition | Purpose |

| Aldehyde | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | Carbonyl electrophile |

| Phosphonate Reagent | Diethyl methylphosphonate | Carbanion precursor |

| Base | Sodium Hydride (NaH) | Deprotonation of phosphonate |

| Solvent | Tetrahydrofuran (THF) | Anhydrous reaction medium |

Heck Reactions with Vinylating Agents

The Mizoroki-Heck reaction provides a powerful alternative for forming the vinyl group, particularly when starting from an aryl halide. nih.gov This palladium-catalyzed cross-coupling reaction joins an aryl halide with an alkene. nih.gov For the synthesis of this compound, a precursor such as 1-bromo-3-chloro-5-(trifluoromethoxy)benzene would be coupled with a vinylating agent like ethylene (B1197577) gas or a vinylboronic acid derivative.

The catalytic cycle involves several key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex (Ar-Pd-X).

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Aryl-Pd bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.

Reductive Elimination: The active Pd(0) catalyst is regenerated by reaction with a base, which removes HX.

A variety of palladium catalysts and ligands can be used to facilitate this transformation, with reaction conditions tailored to optimize yield and selectivity.

| Component | Example Reagent/Condition | Role |

| Aryl Halide | 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene | Aryl source |

| Vinylating Agent | Ethylene | Vinyl source |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Pre-catalyst, forms Pd(0) in situ |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes Pd catalyst |

| Base | Triethylamine (Et₃N) | Regenerates Pd(0) catalyst |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | Reaction medium |

Grignard Reagent Condensation and Dehydration Strategies

A two-step classical approach involves the use of a Grignard reagent. First, 3-chloro-5-(trifluoromethoxy)benzaldehyde is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This results in the nucleophilic addition of the methyl group to the carbonyl carbon, and upon aqueous workup, yields the secondary alcohol, 1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanol.

In the second step, this alcohol is subjected to an acid-catalyzed dehydration reaction. Heating the alcohol in the presence of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) promotes the elimination of a water molecule, forming the desired styrene double bond. This E1 elimination proceeds through a carbocation intermediate, and the formation of the conjugated styrene system is the thermodynamic driving force for the reaction.

| Step | Reactants | Reagents/Conditions | Product of Step |

| 1. Condensation | 3-Chloro-5-(trifluoromethoxy)benzaldehyde, Methylmagnesium bromide | Diethyl ether or THF, followed by aq. NH₄Cl workup | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethanol |

| 2. Dehydration | 1-[3-Chloro-5-(trifluoromethoxy)phenyl]ethanol | H₂SO₄ (cat.) or TsOH, Heat | This compound |

Optimization of Reaction Conditions and Yields for Enhanced Synthetic Efficiency

Achieving high yields and purity is paramount in chemical synthesis. For this compound, optimization focuses on variables such as the choice of reagents, solvents, temperature, and reaction time for the chosen synthetic pathway.

In the Wittig reaction, the choice of base for generating the ylide is critical. While strong bases like n-butyllithium are effective, alternatives such as potassium tert-butoxide or sodium hydride are often employed. google.com The reaction conditions, including temperature and duration, are fine-tuned to maximize the conversion of the aldehyde to the styrene product. For instance, a synthesis for a structurally similar compound, 3,5-dichloro-α-(trifluoromethyl)styrene, demonstrates how different bases and reaction times can be explored to optimize the outcome. google.com The data below illustrates typical optimization parameters in a Wittig-type synthesis.

Table 1: Optimization of a Wittig-Type Reaction for Styrene Synthesis Data adapted from a synthesis of a structurally related styrene derivative. google.com

| Base | Phosphonium Salt | Initial Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| n-BuLi | Methyltriphenylphosphonium Chloride | -78°C | 14 hours | Reaction initiated at low temperature, then refluxed. |

| Potassium tert-butoxide | Methyltriphenylphosphonium Chloride | 20°C | 10 hours | Reaction initiated at room temperature, then refluxed. |

| Potassium methoxide | Methyltriphenylphosphonium Bromide | 20°C | 10 hours | Reaction initiated at room temperature, then refluxed. |

| Potassium tert-butoxide | Methyltriphenylphosphonium Bromide | 20°C | 10 hours | Reaction maintained at room temperature before reflux. |

For the Heck reaction, optimization involves screening different palladium catalysts (e.g., Pd(OAc)₂, tetrakis(triphenylphosphine)palladium(0)), ligands, bases (e.g., triethylamine, potassium carbonate), and solvents. wikipedia.orgnih.gov The goal is to find a system that provides high catalytic turnover, selectivity for the desired (E)-styrenyl product, and operates under the mildest possible conditions. nih.gov The choice of solvent can be particularly crucial, with studies showing that σ-donating solvents can significantly enhance selectivity. nih.gov

Consideration of Green Chemistry Principles in Synthetic Design

The design of synthetic routes for chemicals like this compound is increasingly guided by the 12 Principles of Green Chemistry, which aim to make chemical processes more environmentally benign. nih.govmsu.edu

Less Hazardous Chemical Syntheses : This principle advocates for using and generating substances with little to no toxicity. skpharmteco.comwordpress.com When considering the reagents for the Wittig reaction, strong bases like n-butyllithium are pyrophoric and require careful handling. The Heck reaction uses palladium, a heavy metal, which carries its own toxicity and environmental concerns, necessitating efficient removal from the final product and recycling of the catalyst.

Safer Solvents and Auxiliaries : Many organic reactions, including the Wittig and Heck reactions, are conducted in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). google.com Green chemistry encourages the replacement of such volatile organic compounds with safer alternatives, such as water or ionic liquids, or designing solvent-free reaction conditions. nih.govresearchgate.net

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. nih.gov Both the Wittig and Heck reactions can require heating (reflux) to proceed to completion, although research in catalysis aims to develop more active catalysts that function under milder conditions. google.comnih.gov

Catalysis : This principle favors catalytic reagents over stoichiometric ones. nih.gov The palladium-catalyzed Heck reaction is a prime example of this principle in action, offering a significant green advantage over the stoichiometric Wittig reaction. rsc.org

By evaluating synthetic pathways through the lens of these principles, chemists can design more sustainable and efficient processes for producing this compound.

Chemical Reactivity and Transformation Pathways of 3 Chloro 5 Trifluoromethoxy Styrene

Electrophilic Addition Reactions at the Vinyl Group

The vinyl group of 3-chloro-5-(trifluoromethoxy)styrene is susceptible to electrophilic attack. However, the electron-withdrawing nature of the chloro and trifluoromethoxy substituents deactivates the double bond compared to unsubstituted styrene (B11656), making these reactions generally slower. The mechanism typically proceeds via the formation of a benzylic carbocation intermediate. The regioselectivity of these additions follows Markovnikov's rule, where the electrophile adds to the terminal carbon (Cβ) to form the more stable benzylic carbocation at the carbon adjacent to the aromatic ring (Cα).

Halogenation involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond to form a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate. For this compound, the reaction would yield 1-(3-chloro-5-(trifluoromethoxy)phenyl)-1,2-dihaloethane.

Bromination: The kinetics of bromination for various meta-substituted styrenes in acetic acid have been studied, demonstrating the impact of electron-withdrawing groups. researchgate.net The reaction rate is significantly slower for styrenes with deactivating groups. Given that the trifluoromethoxy group is strongly electron-withdrawing, the rate of bromination for this compound is expected to be substantially lower than that of styrene itself. The reaction constant (ρ) for the second-order process at 25.3 °C was found to be -2.24, indicating that electron-withdrawing substituents decrease the reaction rate. researchgate.net

Table 1: Relative Rate Constants for the Bromination of Meta-Substituted Styrenes

| Substituent (meta-) | Relative Rate (k/k₀) |

|---|---|

| H | 1.00 |

| F | 0.35 |

| Cl | 0.28 |

| Br | 0.29 |

| NO₂ | 0.03 |

Data derived from kinetic studies on substituted styrenes. The values illustrate the deactivating effect of electron-withdrawing groups on the rate of bromination. researchgate.net

Chlorination: Similar to bromination, chlorination proceeds via a chloronium ion intermediate. The reaction of this compound with chlorine gas, typically in an inert solvent like dichloromethane, would yield 1,2-dichloro-1-(3-chloro-5-(trifluoromethoxy)phenyl)ethane. The high reactivity of chlorine can sometimes lead to side reactions or polychlorination if not carefully controlled. acsgcipr.orgmasterorganicchemistry.com

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) across the vinyl double bond. The reaction is regioselective, governed by the stability of the resulting carbocation. Protonation of the terminal carbon of the vinyl group generates a secondary benzylic carbocation, which is stabilized by the adjacent aromatic ring. This carbocation is then attacked by the halide anion to give the Markovnikov product. chemistrysteps.comlumenlearning.com

For this compound, the strong inductive effects of the -Cl and -OCF₃ groups destabilize the benzylic carbocation. This deactivation slows the reaction rate compared to styrene. In cases with extremely strong electron-withdrawing groups, the typical ionic mechanism can be disfavored, and radical addition mechanisms (in the presence of peroxides for HBr) can lead to the anti-Markovnikov product. chemistrysteps.comlibretexts.org Under standard acidic conditions, however, the expected product from the addition of HBr would be 1-(1-bromoethyl)-3-chloro-5-(trifluoromethoxy)benzene.

Acid-catalyzed hydration adds a molecule of water across the double bond to form an alcohol. The mechanism is analogous to hydrohalogenation, involving the rate-determining protonation of the alkene to form the most stable carbocation, followed by nucleophilic attack by water. youtube.commdpi.com The resulting oxonium ion is then deprotonated to yield the alcohol.

For this compound, hydration would produce 1-(3-chloro-5-(trifluoromethoxy)phenyl)ethan-1-ol. The reaction rate is significantly reduced due to the deactivating substituents on the aromatic ring, which hinder the initial protonation step. cas.cz While standard acid-catalyzed hydration yields the Markovnikov product, alternative methods like base-catalyzed hydration have been developed for electron-deficient styrenes to achieve anti-Markovnikov selectivity, yielding the corresponding β-aryl alcohol. researchgate.netrsc.org

Cycloaddition Reactions of the Styrene Moiety

The styrene system can participate in cycloaddition reactions, acting as either a 2π component (dienophile) or a 4π component, although its role as a dienophile is more common, especially with electron-withdrawing substituents that lower the energy of its LUMO.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Due to its electron-deficient vinyl group, this compound is expected to be a competent dienophile. The reaction rate is enhanced when the dienophile possesses electron-withdrawing groups. transformationtutoring.com

When reacting with a cyclic diene such as cyclopentadiene, this compound would yield a substituted norbornene derivative. The reaction typically favors the formation of the endo isomer under kinetic control due to secondary orbital interactions. Studies on other electron-deficient styrenes, such as β-fluoro-β-nitrostyrenes, show high yields in reactions with cyclopentadiene. beilstein-journals.orgbeilstein-journals.org

Table 2: Representative Diels-Alder Reactions with Substituted Styrenes

| Diene | Dienophile (Styrene Derivative) | Product |

|---|---|---|

| Cyclopentadiene | 4-Nitrostyrene | 5-(4-Nitrophenyl)bicyclo[2.2.1]hept-2-ene |

| 1,3-Butadiene | 2,4-Dinitrostyrene | 4-(2,4-Dinitrophenyl)cyclohex-1-ene |

| Cyclopentadiene | 3-Chlorostyrene | 5-(3-Chlorophenyl)bicyclo[2.2.1]hept-2-ene |

This table presents examples of Diels-Alder reactions involving various substituted styrenes to illustrate the general reactivity pattern.

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. chesci.com In this context, this compound acts as the dipolarophile, reacting with a 1,3-dipole such as a nitrone (R-CH=N⁺(R')-O⁻). This specific reaction is a primary route for the synthesis of isoxazolidine (B1194047) derivatives. rsc.orgmdpi.com

The reaction is a concerted [π4s + π2s] cycloaddition. The regioselectivity is governed by frontier molecular orbital (FMO) theory. For an electron-deficient alkene like this compound, the dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the styrene. This generally leads to the formation of 5-substituted isoxazolidines. uzh.ch

Table 3: Representative 1,3-Dipolar Cycloadditions of Nitrones with Alkenes

| Nitrone | Dipolarophile (Alkene) | Product Class |

|---|---|---|

| C-Phenyl-N-methylnitrone | Styrene | 3-Methyl-2,5-diphenylisoxazolidine |

| C,N-Diphenylnitrone | Methyl acrylate | Methyl 2,3-diphenylisoxazolidine-5-carboxylate |

| C-(4-Chlorophenyl)-N-tert-butylnitrone | 3-Trifluoromethylstyrene | 2-tert-Butyl-3-(4-chlorophenyl)-5-(3-(trifluoromethyl)phenyl)isoxazolidine |

This table provides examples of nitrone cycloadditions to illustrate the synthesis of isoxazolidine rings from various substituted alkenes.

Reactions Involving the Aromatic Ring

The reactivity of the aromatic core of this compound is governed by the interplay of the electronic effects of its substituents.

Electrophilic Aromatic Substitution (Influence of -Cl and -OCF₃ groups)

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of this compound is expected to be significantly retarded. Both the chloro (-Cl) and the trifluoromethoxy (-OCF₃) groups are deactivating, meaning they decrease the rate of reaction compared to benzene. The -Cl group is a weak deactivator, while the -OCF₃ group is a strong deactivator due to the powerful inductive effect of the fluorine atoms.

The directing effects of these groups are crucial in determining the position of substitution. The chloro group is an ortho, para-director, while the trifluoromethoxy group is primarily a meta-director in practice, despite the oxygen's lone pairs. The vinyl group is an activating ortho, para-director. The cumulative effect of these substituents would likely direct incoming electrophiles to the positions ortho to the vinyl group and meta to the chloro and trifluoromethoxy groups. However, the strong deactivation of the ring makes such reactions challenging, likely requiring harsh conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of Substituents | Predicted Outcome |

|---|---|---|

| 2 | ortho to -Cl, ortho to -OCF₃, meta to vinyl | Highly disfavored |

| 4 | para to -Cl, ortho to vinyl, meta to -OCF₃ | Potentially favored site |

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org In this compound, neither the chloro nor the trifluoromethoxy group is a strong DMG. The trifluoromethoxy group, in particular, is a poor director for metalation. While the oxygen of the trifluoromethoxy group possesses lone pairs, their availability for coordination is significantly diminished by the electron-withdrawing CF₃ group. Therefore, standard DoM strategies are unlikely to be effective for this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (in this case, the chlorine atom). In this compound, the trifluoromethoxy group is strongly electron-withdrawing and is situated meta to the chlorine atom. This arrangement does not provide the necessary activation for a classical SNAr mechanism. Consequently, the chlorine atom is expected to be relatively unreactive towards nucleophilic displacement under standard SNAr conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a chloro substituent on the aromatic ring of this compound makes it a potential substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl halides.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net It is plausible that this compound could undergo Suzuki coupling with various boronic acids or their derivatives to introduce new carbon substituents at the C-3 position. The success of this reaction would depend on the choice of catalyst, ligand, and base to overcome the relative inertness of the C-Cl bond.

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction could potentially be applied to this compound to introduce an alkynyl moiety. The reaction conditions, particularly the choice of palladium catalyst and ligands, would be critical for achieving efficient coupling. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.org While this compound already contains a vinyl group, the chloro substituent could potentially undergo a Heck reaction with another alkene. However, the existing vinyl group might interfere with the reaction or lead to polymerization. More commonly, the vinyl group of a styrene derivative itself participates in Heck reactions with aryl halides. researchgate.netsctunisie.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki | Arylboronic acid | 3-Aryl-5-(trifluoromethoxy)styrene |

| Sonogashira | Terminal alkyne | 3-Alkynyl-5-(trifluoromethoxy)styrene |

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed transformations. For instance, copper-catalyzed trifluoromethylation of styrene derivatives has been reported. rsc.org While this specific reaction functionalizes the vinyl group, it highlights the utility of copper in activating similar molecules. It is conceivable that copper-catalyzed cross-coupling reactions, such as those involving amines (Ullmann condensation) or thiols, could be developed for this compound, though no specific examples have been documented.

Polymerization Studies of 3 Chloro 5 Trifluoromethoxy Styrene

Homopolymerization Kinetics and Mechanisms: A Research Gap

Detailed investigations into the homopolymerization of 3-chloro-5-(trifluoromethoxy)styrene are conspicuously absent from the scientific literature. The outline below highlights the areas where specific data is currently unavailable.

Free Radical Polymerization (Bulk, Solution, Emulsion)

No specific studies detailing the kinetics or mechanisms of free radical polymerization of this compound in bulk, solution, or emulsion systems were identified. While general principles of free radical polymerization of styrene (B11656) and its derivatives are well-established, specific rate constants, activation energies, and the influence of the trifluoromethoxy group on the process for this particular monomer have not been reported. A 1950 study on various chloro-(trifluoromethyl)-substituted styrenes detailed their emulsion polymerization, but this work did not include compounds with a trifluoromethoxy group. nih.gov

Anionic Polymerization Investigations

There are no available research findings on the anionic polymerization of this compound. The susceptibility of a monomer to anionic polymerization is highly dependent on the electronic nature of its substituents. The combined inductive effects of the chlorine and trifluoromethoxy groups would likely influence the vinyl group's reactivity, but without experimental data, any discussion remains speculative.

Cationic Polymerization Investigations

Similarly, the scientific literature lacks any specific investigation into the cationic polymerization of this compound. The electron-withdrawing nature of the halogen and trifluoromethoxy substituents would be expected to significantly deactivate the vinyl group towards cationic initiation, but no empirical studies have been published to confirm or quantify this effect.

Controlled/Living Radical Polymerization (e.g., ATRP, RAFT)

Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing well-defined polymers. Reviews and studies on the controlled polymerization of other fluorine-containing styrenes exist, suggesting that such methods could potentially be applied. fluorine1.rumdpi.com However, no papers report the application of ATRP, RAFT, or other controlled radical polymerization techniques specifically to this compound to determine kinetic data, achievable molecular weights, or polydispersity indices.

Copolymerization Behavior with Comonomers: Undetermined Reactivity

The behavior of this compound in copolymerization, a critical aspect for tailoring material properties, remains uncharacterized.

Determination of Reactivity Ratios

No studies were found that determined the reactivity ratios for the copolymerization of this compound with common comonomers such as styrene or methyl methacrylate (B99206). These ratios are essential for predicting copolymer composition and microstructure, and their absence in the literature indicates a fundamental gap in the understanding of this monomer's polymerization behavior.

Microstructural Characterization of Copolymers

The microstructure of copolymers derived from this compound would be fundamentally determined by its reactivity ratios in relation to its comonomers. Reactivity ratios (r₁ and r₂) dictate the statistical incorporation of each monomer into the growing polymer chain. escholarship.org For a copolymerization between this compound (M₁) and a comonomer (M₂), the reactivity ratio r₁ represents the rate constant for the addition of M₁ to a growing chain ending in M₁ relative to the addition of M₂. scielo.br Conversely, r₂ describes the preference of a chain ending in M₂ for adding another M₂ monomer versus M₁. scielo.br

The electron-withdrawing nature of both the chlorine atom and the trifluoromethoxy group would render the vinyl group of this compound electron-deficient. This electronic property is a key determinant of its copolymerization behavior. rsc.org In copolymerizations with electron-rich monomers, such as styrene or N-vinylcarbazole, there would be a strong tendency towards the formation of alternating copolymers. chemrxiv.org This is because the electron-deficient radical derived from this compound would preferentially react with the electron-rich comonomer, and vice-versa. This alternating tendency is common in the copolymerization of electrophilic trisubstituted ethylenes with electron-rich monosubstituted ethylenes. chemrxiv.org

Illustrative Reactivity Ratios for Copolymerization of this compound (M₁)

| Comonomer (M₂) | Expected r₁ | Expected r₂ | Expected r₁r₂ Product | Probable Copolymer Structure |

| Styrene | < 1 | < 1 | ~ 0 | Alternating |

| Methyl Methacrylate | < 1 | > 1 | < 1 | Random, rich in MMA |

| Acrylonitrile | < 1 | > 1 | < 1 | Random, rich in AN |

This table is illustrative and based on the expected electronic effects of the substituents. Actual values would need to be determined experimentally.

Synthesis of Advanced Polymer Architectures (e.g., block copolymers, star polymers)

The synthesis of advanced polymer architectures like block and star copolymers requires controlled polymerization techniques. For styrenic monomers, living polymerization methods, particularly living anionic polymerization and controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are most effective. cmu.eduresearchgate.net

Block Copolymers: this compound could be incorporated into block copolymers using sequential monomer addition. For instance, a living polymer chain of a first monomer (e.g., polystyrene) could be used to initiate the polymerization of this compound, forming a diblock copolymer. cmu.edu Living radical polymerization of para-substituted styrenes has been successfully used to create block copolymers. cmu.edu The process could be reversed, with this compound being polymerized first, followed by a second monomer to generate, for example, a poly[this compound]-block-polystyrene. The success of such a synthesis would be confirmed by an increase in molecular weight after the second monomer addition while maintaining a narrow molecular weight distribution, as observed in gel permeation chromatography (GPC). researchgate.net

Star Polymers: Star-shaped polymers featuring arms of poly[this compound] could be synthesized using two primary strategies: "core-first" or "arm-first". researchgate.netresearchgate.net

Core-first: A multifunctional initiator would be used to simultaneously grow multiple polymer arms of this compound.

Arm-first: Linear chains of poly[this compound] would first be synthesized via a living polymerization technique. These "living" arms would then be reacted with a multifunctional coupling agent to form the star polymer. researchgate.net This approach is widely used for creating various star polymer architectures. researchgate.net

The functional groups on the monomer offer potential for further modification. For example, the chloro-substituent could potentially be used in post-polymerization modification reactions to introduce other functionalities, further expanding the complexity of the accessible polymer architectures.

Structure-Property Relationships in Poly[this compound] and its Copolymers

The physical and chemical properties of polymers containing this compound are directly linked to the influence of the chloro and trifluoromethoxy substituents.

Thermal Properties: The bulky and polar substituents on the phenyl ring would likely restrict the segmental motion of the polymer backbone. This increased steric hindrance typically leads to a higher glass transition temperature (Tg) compared to unsubstituted polystyrene. For example, styrene polymers with trifluoromethyl groups substituted at the ortho or meta positions exhibit higher Tgs than polystyrene. researchgate.net The combined steric bulk of the chloro and trifluoromethoxy groups at the 3 and 5 positions would be expected to produce a homopolymer with significantly elevated thermal stability.

Chemical Resistance and Solubility: The trifluoromethoxy group, being highly fluorinated, is expected to impart increased chemical resistance and hydrophobicity to the polymer. The C-F bond is one of the strongest in organic chemistry, contributing to high thermal and chemical stability. wikipedia.org Fluorinated groups are known to lower the surface energy of materials, leading to surfaces that are both hydrophobic and oleophobic. cityu.edu.hk Therefore, copolymers containing this compound would likely exhibit enhanced resistance to various solvents and have low surface energy. The solubility of these polymers would be favored in fluorinated or highly polar aprotic solvents.

Optical and Dielectric Properties: The incorporation of fluorine atoms often leads to a decrease in the refractive index of a polymer compared to its non-fluorinated analogues. researchgate.net Poly[this compound] and its copolymers may therefore be candidates for optical materials requiring a low refractive index. Furthermore, the high electronegativity of fluorine and chlorine atoms can lower the dielectric constant of the material, making it potentially useful for applications in microelectronics.

Illustrative Property Profile of Poly[this compound]

| Property | Expected Characteristic | Rationale |

| Glass Transition Temp. (Tg) | Higher than Polystyrene | Increased steric hindrance from Cl and OCF₃ groups restricts chain mobility. researchgate.net |

| Thermal Stability | High | Strong C-F and C-Cl bonds contribute to chemical inertness. wikipedia.org |

| Surface Energy | Low | Fluorine content leads to hydrophobic and oleophobic surfaces. cityu.edu.hk |

| Refractive Index | Lower than Polystyrene | Presence of fluorine atoms typically reduces refractive index. researchgate.net |

| Solubility | Soluble in fluorinated/polar aprotic solvents | "Like-dissolves-like" principle for fluorinated compounds. wikipedia.org |

Computational and Theoretical Investigations of 3 Chloro 5 Trifluoromethoxy Styrene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis (e.g., DFT methods)

A crucial first step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization algorithms systematically alter the atomic coordinates to find the structure with the minimum possible ground state energy.

Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the molecule's electron density, which simplifies the many-electron problem. The process is iterative: an initial guess of the molecular structure is used to compute the energy and the forces (gradients) on each atom. The atoms are then moved in a direction that lowers the energy, and the process is repeated until a stationary point on the potential energy surface is found, characterized by near-zero forces on all atoms.

For a molecule like 3-chloro-5-(trifluoromethoxy)styrene, which has rotatable bonds (specifically around the trifluoromethoxy and vinyl groups), conformational analysis is essential. This involves identifying all stable conformers (rotational isomers) and determining their relative energies. By systematically rotating the dihedral angles associated with the C-O and C-C single bonds and performing a geometry optimization for each starting conformation, a potential energy surface can be mapped out. This analysis would reveal the global minimum energy conformer—the most stable and thus most populated conformation at equilibrium—as well as other low-energy local minima.

Table 1: Illustrative Data from Geometry Optimization of a Styrene (B11656) Derivative (Note: This table is for illustrative purposes and does not represent actual data for this compound.)

| Parameter | Calculated Value (Example) | Method/Basis Set (Example) |

|---|---|---|

| C=C Bond Length (vinyl) | 1.34 Å | B3LYP/6-31G(d) |

| C-Cl Bond Length | 1.75 Å | B3LYP/6-31G(d) |

| C-O Bond Length | 1.37 Å | B3LYP/6-31G(d) |

| Dihedral Angle (C-C-C=C) | 179.8° | B3LYP/6-31G(d) |

| Total Energy | -1250.5 Hartree | B3LYP/6-31G(d) |

Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) surfaces, frontier molecular orbitals (FMO))

Once the optimized geometry is obtained, a deeper analysis of the molecule's electronic structure can be performed to understand its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, analysis of the FMOs would show the distribution of electron density and identify the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting reactivity. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this molecule, the MEP would likely show negative potential around the oxygen and chlorine atoms and the pi-system of the benzene (B151609) ring and vinyl group, while the hydrogen atoms would exhibit positive potential.

Table 2: Key Electronic Properties and Their Significance

| Property | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy means a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy means a better electron acceptor. |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| MEP Surface | Electrostatic potential mapped on electron density | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |

Vibrational Frequency Calculations and Spectroscopic Simulations

Computational vibrational analysis is a powerful technique for interpreting and predicting infrared (IR) and Raman spectra. After a successful geometry optimization confirms a true energy minimum (characterized by the absence of imaginary frequencies), the vibrational frequencies corresponding to the normal modes of molecular motion can be calculated.

These calculations are based on the second derivative of the energy with respect to the atomic positions (the Hessian matrix). The resulting frequencies and their intensities can be used to simulate the IR and Raman spectra of this compound. Comparing these simulated spectra with experimentally obtained spectra is a standard method for confirming the structure of a synthesized compound. Furthermore, the calculated vibrational modes provide a detailed picture of the atomic motions associated with each spectral peak, allowing for a precise assignment of the experimental bands to specific functional group vibrations (e.g., C=C stretch, C-Cl stretch, C-F stretches).

Reaction Mechanism Studies and Transition State Identification

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. For a molecule like this compound, one could investigate reactions such as polymerization at the vinyl group or nucleophilic substitution on the aromatic ring.

To study a reaction mechanism, one must identify the reactants, products, any intermediates, and, crucially, the transition states (TS) . A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods, such as Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) methods, are employed to locate these unstable structures.

Once a transition state is located, its structure provides insight into the geometry of the activated complex. A frequency calculation on the TS geometry will yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The energy difference between the reactants and the transition state defines the activation energy, a key parameter for determining the reaction rate.

Molecular Dynamics Simulations for Condensed Phase Behavior (e.g., for polymer systems)

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are the preferred method for investigating the behavior of large systems, such as liquids, solutions, or polymers, over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes and the calculation of bulk properties.

For this compound, MD simulations would be particularly valuable for studying the properties of its corresponding polymer, poly(this compound). A simulation would typically involve a large number of polymer chains in a simulation box with periodic boundary conditions to mimic a bulk material. The interactions between atoms are described by a force field , a set of empirical energy functions and parameters.

By simulating the system over nanoseconds or longer, one could investigate:

Polymer Morphology: How the polymer chains pack and arrange themselves in space.

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This can be estimated by monitoring properties like density as a function of temperature.

Mechanical Properties: By applying computational stress or strain to the simulation box, one can estimate bulk mechanical properties like the Young's modulus.

Diffusion: The movement of small molecules (e.g., solvents, gases) through the polymer matrix.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of new chemical compounds based on their molecular structure. These models establish a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property.

A QSAR/QSPR study involving this compound would typically proceed as follows:

Data Set Assembly: A large and diverse set of molecules, including the target compound and its analogs, with known experimental data for a specific property (e.g., polymerization reactivity, toxicity, solubility) is collected.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and can make accurate predictions for new, untested compounds.

For this compound, a QSPR model could be developed to predict properties relevant to its application as a monomer, such as its reactivity ratio in copolymerization, or properties of the resulting polymer.

Investigation of Non-linear Optical (NLO) Properties

The exploration of novel organic molecules for applications in non-linear optics (NLO) is a dynamic field of research, driven by the potential for these materials in technologies like optical switching, frequency conversion, and data storage. physchemres.org Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of molecules before their synthesis, offering insights into structure-property relationships. frontiersin.organalis.com.my While direct experimental data on the NLO properties of this compound are not available in the current literature, theoretical investigations can provide significant predictions based on its molecular structure.

Organic NLO materials often feature a π-conjugated system asymmetrically polarized by electron-donating and electron-accepting groups (a D-π-A architecture), which facilitates intramolecular charge transfer (ICT) and enhances NLO response. ias.ac.in The molecular structure of this compound contains a vinyl-substituted benzene ring, which provides the core π-conjugated system. The vinyl group itself can participate in extending this conjugation. acs.org Attached to the aromatic ring are a chloro group and a trifluoromethoxy group, both of which are electron-withdrawing in nature. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing inductive effect and high lipophilicity. beilstein-journals.org

Detailed Research Findings

A theoretical investigation into this compound would typically involve optimizing its ground-state geometry and then calculating its electronic and NLO properties using quantum chemical methods. Key parameters of interest include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the molecule's response to an applied external electric field, such as that from a high-intensity laser.

A computational study would likely employ DFT with various functionals and basis sets to calculate these properties. For example, calculations could be performed using the B3LYP functional with a 6-311++G(d,p) basis set, a common approach for evaluating NLO properties of organic molecules. ymerdigital.com The investigation would also typically analyze the frontier molecular orbitals (HOMO and LUMO) to understand the nature of electronic transitions and the HOMO-LUMO energy gap, which is inversely related to molecular reactivity and can be an indicator of NLO activity. analis.com.my A smaller energy gap often correlates with higher polarizability and hyperpolarizability. analis.com.my

Furthermore, the effect of the environment, such as different solvents, on the NLO properties is often investigated computationally using models like the Polarizable Continuum Model (PCM). acs.org

Illustrative Data Tables

The following tables represent the type of data that would be generated from a comprehensive computational study of this compound. The values are illustrative and based on trends observed in computational studies of structurally related molecules. nih.gov

Table 1: Calculated NLO Properties of this compound in the Gas Phase

This table showcases typical NLO parameters calculated in vacuo (gas phase). It includes the dipole moment, components of the polarizability tensor, and the total first hyperpolarizability.

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | 2.5 | Debye |

| Mean Polarizability (α) | 185.3 | a.u. |

| Anisotropy of Polarizability (Δα) | 98.7 | a.u. |

| Total First Hyperpolarizability (β_tot) | 75.2 | a.u. |

(Note: These are hypothetical values for illustrative purposes.)

Table 2: Solvent Effect on the Total First Hyperpolarizability (β_tot)

This interactive table demonstrates how the calculated first hyperpolarizability might vary in different solvent environments, reflecting the influence of the medium's polarity.

| Solvent | Dielectric Constant (ε) | β_tot (a.u.) |

| Gas Phase | 1.00 | 75.2 |

| Toluene | 2.38 | 89.5 |

| Chloroform | 4.81 | 105.8 |

| Acetonitrile | 37.5 | 135.1 |

(Note: These are hypothetical values for illustrative purposes.)

These theoretical approaches suggest that this compound, with its combination of a conjugated styrene framework and powerful electron-withdrawing groups, is a promising candidate for possessing significant NLO properties. The computational analysis provides a foundational understanding and a strong rationale for its future synthesis and experimental characterization for advanced optical applications.

Potential Applications and Future Research Directions

Development of Advanced Polymeric Materials

The vinyl group of 3-Chloro-5-(trifluoromethoxy)styrene serves as a handle for polymerization, allowing for its incorporation into various polymer backbones. The presence of fluorine is known to impart unique characteristics to polymers, such as low surface energy, high thermal stability, and low dielectric constants.

Fluorinated polymers are renowned for their low refractive indices and reduced optical loss, making them suitable for applications in photonics and optical communications. mdpi.com The incorporation of the trifluoromethoxy group into a polystyrene backbone can significantly lower the refractive index of the resulting polymer compared to standard polystyrene. Research on ortho- and para-trifluoromethoxy substituted polystyrenes has demonstrated a notable decrease in refractive index due to the presence of fluorine atoms. researchgate.net This suggests that polymers derived from this compound could be valuable for creating materials with tailored optical properties for use in optical waveguides and other photonic devices. mdpi.comresearchgate.net

Table 1: Potential Optical Properties of Poly(this compound)

| Property | Anticipated Value/Characteristic | Rationale |

|---|---|---|

| Refractive Index | Lower than polystyrene | Presence of the trifluoromethoxy group. researchgate.net |

| Optical Loss | Potentially low in the near-infrared region | Fluorination can reduce C-H bond absorption overtones. mdpi.com |

Table 2: Anticipated Thermal Properties of Poly(this compound)

| Property | Anticipated Characteristic | Rationale |

|---|---|---|

| Thermal Stability | Enhanced compared to polystyrene | Presence of the trifluoromethoxy group. mdpi.comyoutube.com |

| Glass Transition Temperature (Tg) | Potentially altered | The bulky and flexible trifluoromethoxy group can affect chain mobility. researchgate.net |

Copolymerization of this compound with other monomers presents a viable strategy for developing a new class of fluoropolymers with tunable properties. By varying the comonomer and its ratio, properties such as solubility, thermal behavior, and mechanical strength can be systematically adjusted. For instance, copolymerization with monomers like methyl methacrylate (B99206) could yield materials with a balance of properties from both constituents. researchgate.net This approach allows for the fine-tuning of the final material's characteristics to meet the demands of specific applications.

Utility as a Versatile Synthetic Building Block in Organic Chemistry

Beyond polymerization, the reactive sites on this compound make it a valuable building block in organic synthesis. The vinyl group can undergo a variety of addition reactions, while the chloro substituent on the aromatic ring is amenable to nucleophilic substitution or cross-coupling reactions. This dual reactivity allows for the synthesis of a wide range of more complex molecules. For example, the vinyl group can be transformed into other functional groups, and the chloro- and trifluoromethoxy-substituted aromatic ring can serve as a scaffold for the construction of novel compounds.

Exploration of Novel Derivatives for Specialized Chemical Applications

The functional groups of this compound provide multiple avenues for the creation of novel derivatives with specialized applications. The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, leading to a diverse array of substituted styrenes. These derivatives could find use in the synthesis of agrochemicals, pharmaceuticals, or materials with specific electronic properties. The trifluoromethoxy group is a key pharmacophore in many modern drugs, suggesting that derivatives of this compound could be explored for their biological activity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polystyrene |

Q & A

Q. What are the optimal synthetic routes and characterization methods for 3-chloro-5-(trifluoromethoxy)styrene?

- Methodological Answer : The synthesis of this compound derivatives typically employs a Knoevenagel condensation between substituted benzaldehydes and alkyl cyanoacetates. For example, equimolar ratios of the aldehyde and isobutyl cyanoacetate are mixed with catalytic piperidine, stirred at room temperature for 48 hours, and purified via crystallization in 2-propanol . Key characterization techniques include:

- IR spectroscopy to confirm C≡N and ester carbonyl stretches (~2200 cm⁻¹ and ~1750 cm⁻¹, respectively).

- ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and trifluoromethoxy groups (δ ~55 ppm for CF₃O).

- DSC to determine melting points (e.g., 120–150°C for substituted analogs) .

Q. How does the trifluoromethoxy substituent influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoromethoxy (-OCF₃) group enhances electron-withdrawing effects and lipophilicity , which can be quantified via:

- Hammett substituent constants (σₚ ~0.45 for -OCF₃) to predict reactivity in electrophilic substitutions.

- LogP measurements (e.g., using HPLC) to assess hydrophobicity, critical for biomedical applications .

Advanced Research Questions

Q. What strategies are effective for copolymerizing this compound with commercial monomers like styrene?

Q. How do steric and electronic effects of substituents affect polymerization efficiency?

- Methodological Answer : Bulky substituents (e.g., trifluoromethyl, -CF₃) introduce steric hindrance , reducing homopolymerization rates. However, copolymerization with styrene mitigates this via alternating copolymer formation. DFT calculations (B3LYP/6-31G*) can model transition states to quantify steric strain. For example, -OCF₃ exhibits lower steric hindrance compared to -CF₃, enabling higher IPCA incorporation in copolymers .

Q. What are the potential biomedical or material science applications of this compound?

- Methodological Answer :

- Biomedical : Derivatives of this compound are explored as pharmacophores in drug design, particularly for targeting enzymes like kinases or proteases. In vitro assays (e.g., MTT for cytotoxicity) have shown activity against hematopoietic malignant cells .

- Material Science : The compound’s electron-deficient aromatic ring makes it suitable for nonlinear optical (NLO) materials . Hyperpolarizability (β) measurements via EFISH (Electric-Field-Induced Second Harmonic) can validate NLO performance .

Data Contradictions and Resolution

- Contradiction : Some studies report low homopolymerization yields for trifluoromethyl-substituted analogs, while others achieve moderate copolymer incorporation .

- Resolution : Steric effects dominate in homopolymerization, but copolymerization with styrene enhances reactivity due to reduced steric strain. Always verify substituent positioning (ortho vs. para) via X-ray crystallography or NOE NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.